Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate
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Overview
Description
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a phenoxyacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate typically involves the reaction of 2-methyl-4-thiocyanatophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Known for its use in flavors and fragrances.
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Used in the food industry for its fruity aroma.
Uniqueness
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is unique due to the presence of the thiocyanate group, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .
Biological Activity
Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thiocyanate group attached to a phenoxyacetate structure. The presence of the thiocyanate moiety is significant as it has been associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against cancer cell lines. For instance, research on related chromone derivatives indicated that certain compounds exhibited selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanisms of action included inducing apoptosis and cell cycle arrest, alongside downregulating anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like P53 and Bax .
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of various derivatives showed that compounds 14b, 17, and 19 induced significant cell death in MCF-7 cells after a 48-hour exposure at a concentration of 100 μM. The results indicated that these compounds could serve as potential leads in anticancer drug development .
Antimicrobial Activity
The antimicrobial properties of ethyl derivatives have also been investigated. A study on related compounds demonstrated that certain aryl thiocyanates exhibited activity against Gram-positive and Gram-negative bacteria. The level of antimicrobial activity was influenced by substituents on the phenyl ring, suggesting that structural modifications could enhance efficacy .
Data Table: Antimicrobial Efficacy
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- Inhibition of Metabolic Enzymes : Similar compounds have shown the ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders .
- Cellular Pathways : The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis is crucial for its anticancer activity. By affecting gene expression levels related to cell cycle regulation, it can induce programmed cell death in malignant cells .
Properties
Molecular Formula |
C12H13NO3S |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-3-15-12(14)7-16-11-5-4-10(17-8-13)6-9(11)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
KMZNZPFOXCUZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)SC#N)C |
Origin of Product |
United States |
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